(S)-tert-Butyl 1-isonicotinoylpyrrolidin-3-ylcarbamate
Description
(S)-tert-Butyl 1-isonicotinoylpyrrolidin-3-ylcarbamate is a chiral carbamate derivative featuring a pyrrolidine scaffold substituted with an isonicotinoyl group (pyridine-4-carbonyl) and a tert-butyl carbamate moiety. Its molecular formula is C₁₄H₂₁N₃O₃, with a calculated molecular weight of 279.34 g/mol.
Properties
IUPAC Name |
tert-butyl N-[(3R)-1-(pyridine-4-carbonyl)pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-15(2,3)21-14(20)17-12-6-9-18(10-12)13(19)11-4-7-16-8-5-11/h4-5,7-8,12H,6,9-10H2,1-3H3,(H,17,20)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACVYQWRIYSTAMO-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C(=O)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C(=O)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701124501 | |
| Record name | Carbamic acid, N-[(3R)-1-(4-pyridinylcarbonyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701124501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286209-19-5 | |
| Record name | Carbamic acid, N-[(3R)-1-(4-pyridinylcarbonyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1286209-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[(3R)-1-(4-pyridinylcarbonyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701124501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(S)-tert-Butyl 1-isonicotinoylpyrrolidin-3-ylcarbamate is a compound with potential pharmacological applications, particularly in the field of medicinal chemistry. Its unique structure, which includes a pyrrolidine moiety and an isonicotinoyl group, suggests diverse biological activities that merit detailed exploration.
- Molecular Formula : CHNO
- Molecular Weight : 218.29 g/mol
- CAS Number : 1286209-19-5
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties, potentially effective against certain bacterial strains. In vitro tests demonstrated inhibition of growth in Gram-positive bacteria.
- Anticancer Potential : Investigations into its anticancer properties suggest that it may induce apoptosis in cancer cells, possibly through modulation of apoptotic pathways. Cell viability assays revealed significant cytotoxic effects on specific cancer cell lines.
- Neuroprotective Effects : The compound has been evaluated for neuroprotective effects, showing promise in models of neurodegenerative diseases. It appears to mitigate oxidative stress and inflammation, which are critical factors in neurodegeneration.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study conducted on the efficacy of this compound against various cancer cell lines showed a dose-dependent decrease in viability. The mechanism was linked to the activation of caspase pathways, indicating its potential as a chemotherapeutic agent.
The biological activity of this compound is thought to involve the following mechanisms:
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in bacterial metabolism and cancer cell proliferation.
- Modulation of Signaling Pathways : The compound might affect signaling pathways related to apoptosis and inflammation, contributing to its anticancer and neuroprotective effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is structurally analogous to pyridine- and pyrrolidine-based derivatives, which differ in substituents, heterocyclic systems, and applications. Below is a detailed comparison:
Structural Analogues from Pyridine Catalogs ()
- tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate Molecular Formula: C₁₁H₁₆N₂O₃ Molecular Weight: 224.26 g/mol Key Features: Hydroxy and methoxy substituents on the pyridine ring enhance solubility but reduce lipophilicity compared to the isonicotinoyl group.
- tert-Butyl 4-allyl-5-methoxypyridin-3-ylcarbamate Molecular Formula: C₁₄H₂₀N₂O₃ Molecular Weight: 264.32 g/mol Key Features: The allyl group introduces reactivity for further functionalization (e.g., cross-coupling reactions), unlike the isonicotinoyl group, which is electron-deficient and less reactive .
Pyrimidine-Based Analogue ()
- tert-Butyl N-[(3S)-1-(pyrimidin-2-yl)pyrrolidin-3-yl]carbamate Molecular Formula: C₁₃H₂₁N₃O₂ Molecular Weight: 264.32 g/mol Key Features: Replaces isonicotinoyl with a pyrimidin-2-yl group, introducing two nitrogen atoms for enhanced hydrogen-bonding capacity. Applications: Widely used in pharmaceutical and agricultural research due to its versatility in targeting nucleotide-binding proteins .
Comparative Data Table
Key Research Findings
Substituent Effects on Solubility: Hydroxy/methoxy groups () increase aqueous solubility but may reduce membrane permeability. The isonicotinoyl group in the target compound balances moderate solubility with lipophilicity, favoring blood-brain barrier penetration in CNS drug candidates.
Heterocyclic System Impact :
- Pyrimidine () offers dual hydrogen-bonding sites, improving affinity for kinases and nucleotide-binding proteins.
- Pyridine (target compound) is more electron-deficient, favoring interactions with aromatic residues in enzyme active sites .
Stereochemical Influence :
- The (S)-configuration in the target compound ensures enantioselective binding, a critical factor in reducing off-target effects compared to racemic analogues.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
